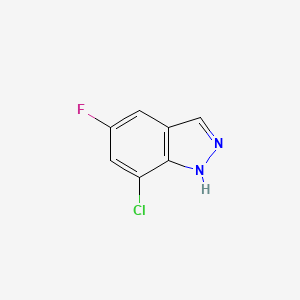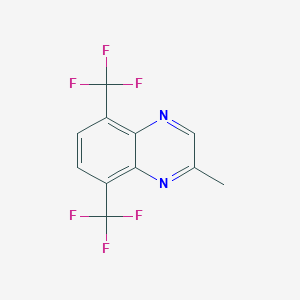
2-Methyl-5,8-bis(trifluoromethyl)quinoxaline
描述
Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial purposes . It can be synthesized by adopting green chemistry principles . The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as an antibiotic in the market .
Synthesis Analysis
The synthesis of quinoxaline derivatives often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Molecular Structure Analysis
The molecular structure of quinoxaline derivatives can be complex and varies based on the specific compound .Chemical Reactions Analysis
Quinoxaline derivatives can participate in a variety of chemical reactions. For example, Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives can vary greatly depending on the specific compound .科学研究应用
Antimicrobial Activity
Quinoxaline derivatives, including 2-Methyl-5,8-bis(trifluoromethyl)quinoxaline , have been identified as potent antimicrobial agents. They exhibit a broad spectrum of activity against various bacteria, fungi, and viruses. The trifluoromethyl groups contribute to the compound’s ability to penetrate microbial cell walls and disrupt vital biological processes .
Anticancer Properties
Research has shown that quinoxaline compounds can play a significant role in cancer treatment. They can inhibit the growth of cancerous cells by interfering with DNA replication and repair mechanisms. The electron-withdrawing nature of the trifluoromethyl groups may enhance the compound’s cytotoxicity against tumor cells .
Antiviral Uses
The structural motif of quinoxalines is crucial in the design of antiviral drugs2-Methyl-5,8-bis(trifluoromethyl)quinoxaline could be used in the synthesis of novel compounds with the potential to treat viral infections, including HIV and influenza, by blocking the replication of viral particles within host cells .
Anti-inflammatory Applications
Quinoxaline derivatives are known for their anti-inflammatory effects. They can modulate the body’s immune response and reduce inflammation by inhibiting the synthesis of pro-inflammatory cytokines. This makes them valuable in the treatment of chronic inflammatory diseases .
Antioxidant Effects
The quinoxaline nucleus has been associated with antioxidant properties. These compounds can neutralize free radicals and protect cells from oxidative stress, which is implicated in various degenerative diseases, including neurodegenerative disorders .
Agricultural Chemicals
Quinoxaline derivatives are utilized in agriculture as pesticides and fungicides. Their chemical structure allows them to interfere with the life cycle of pests and plant pathogens, providing protection to crops and improving yield .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-methyl-5,8-bis(trifluoromethyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F6N2/c1-5-4-18-8-6(10(12,13)14)2-3-7(9(8)19-5)11(15,16)17/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNSUWDWASXAKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2N=C1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5,8-bis(trifluoromethyl)quinoxaline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




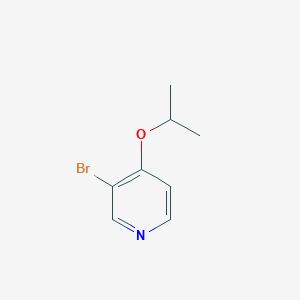
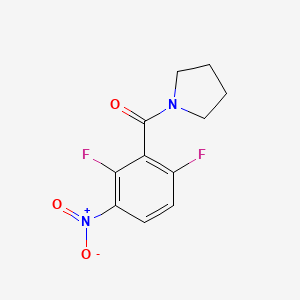

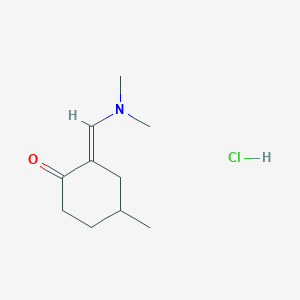
![1-[(3-Methylphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B1459027.png)
![3-[(3-Fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanoic acid](/img/structure/B1459030.png)
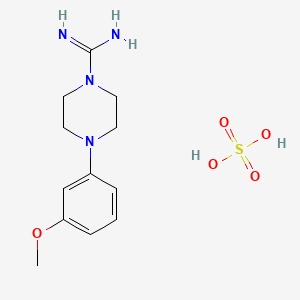

![2-[(Dimethylamino)methyl]-4-methoxybenzaldehydehydrochloride](/img/structure/B1459033.png)
![4,6,12-Triazatricyclo[7.2.1.0]dodeca-2(7),3,5-triene dihydrochloride](/img/structure/B1459034.png)

![4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride](/img/structure/B1459038.png)
